4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441952
InChI: InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2
SMILES:
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC17441952

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
IUPAC Name 4-(difluoromethyl)oxan-4-amine
Standard InChI InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2
Standard InChI Key GGVLUEZGBJWERZ-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(C(F)F)N

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s backbone consists of a tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle in a chair conformation. The 4-position is substituted with a difluoromethyl group (-CF₂H) and a primary amine (-NH₂). This arrangement creates a stereochemical environment where the amine’s lone pair interacts with the electron-deficient fluorinated carbon, influencing reactivity .

Table 1: Structural Comparison with Related Compounds

CompoundSubstituent at 4-PositionMolecular FormulaMolecular Weight (g/mol)
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine-CF₂H, -NH₂C₆H₁₁F₂NO151.15
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine-CH₂F, -NH₂C₆H₁₂FNO133.16
Tetrahydro-2H-pyran-4-amine-NH₂C₅H₁₁NO101.15

The difluoromethyl group significantly increases lipophilicity (LogP ≈ 1.72) compared to non-fluorinated analogs, as evidenced by computational models .

Electronic Effects

Fluorine’s electronegativity induces a polar hydrophobic effect, enhancing membrane permeability while maintaining metabolic stability. Nuclear magnetic resonance (NMR) studies of similar compounds reveal deshielding of adjacent protons due to fluorine’s inductive effect, suggesting analogous behavior in this molecule .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

While explicit protocols for 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine are scarce, synthetic routes can be inferred from related morpholine and tetrahydropyran derivatives . A plausible pathway involves:

  • Ring Formation: Cyclization of a diol precursor (e.g., 1,5-pentanediol) with an acid catalyst to form tetrahydropyran.

  • Difluoromethylation: Introduction of the -CF₂H group via radical fluorination or nucleophilic substitution.

  • Amine Installation: Reductive amination or substitution reactions to introduce the -NH₂ group .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.

  • Fluorine Incorporation: Avoiding over-fluorination or side reactions with the amine group.

  • Purification: Separation from regioisomers due to the symmetry of the tetrahydropyran ring .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds indicates a melting point range of 80–100°C, with thermal decomposition above 200°C . The difluoromethyl group enhances stability against oxidative degradation compared to non-fluorinated amines.

Applications in Medicinal Chemistry

Role in mTOR Inhibitors

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine derivatives have been investigated as mTOR (mammalian target of rapamycin) inhibitors for cancer and neurological disorders. In PQR626, a clinical-stage inhibitor, the tetrahydropyran moiety replaces morpholine to improve brain penetration and metabolic stability .

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Selectivity Over PI3K
PQR626mTOR2.1>100-fold
PQR530PI3K/mTOR4.78-fold

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.

  • Synthetic Methodology: Develop catalytic asymmetric routes to access enantiopure variants.

  • ADMET Profiling: Assess in vivo pharmacokinetics and toxicity in preclinical models.

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